Hydroxy O-Desmethyl Apixaban
Description
Hydroxy O-Desmethyl Apixaban is a metabolite of Apixaban, a potent and selective inhibitor of factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic pathways involving O-demethylation and subsequent hydroxylation of Apixaban .
Properties
Molecular Formula |
C24H23N5O5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-hydroxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O5/c25-22(32)20-18-11-13-28(24(34)21(18)29(26-20)16-7-9-17(30)10-8-16)15-5-3-14(4-6-15)27-12-1-2-19(31)23(27)33/h3-10,19,30-31H,1-2,11-13H2,(H2,25,32) |
InChI Key |
KKDVTWRCWPYTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy O-Desmethyl Apixaban involves multiple steps, starting from Apixaban. The primary synthetic route includes:
O-Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes, primarily CYP3A4/5, to form O-Desmethyl Apixaban.
Hydroxylation: The O-Desmethyl Apixaban is further hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Hydroxy O-Desmethyl Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Apixaban .
Scientific Research Applications
Hydroxy O-Desmethyl Apixaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its role in the metabolic pathways of Apixaban.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the efficacy and safety of Apixaban.
Industry: Employed in the development of analytical methods for drug testing and quality control.
Mechanism of Action
Hydroxy O-Desmethyl Apixaban exerts its effects by inhibiting factor Xa, similar to Apixaban. It binds to the active site of factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. The molecular targets include free and clot-bound factor Xa, as well as prothrombinase .
Comparison with Similar Compounds
Similar Compounds
O-Desmethyl Apixaban: A direct precursor in the metabolic pathway.
3-Hydroxy Apixaban: Another hydroxylated metabolite of Apixaban.
Hydroxylated O-Desmethyl Apixaban: A closely related compound formed through similar metabolic processes.
Uniqueness
Hydroxy O-Desmethyl Apixaban is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for studying the metabolism and efficacy of Apixaban .
Q & A
Basic Research Questions
Q. How is Hydroxy O-Desmethyl Apixaban identified and quantified in biological samples during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Stable isotope-labeled internal standards (e.g., deuterated analogs) are used to enhance precision. Sample preparation involves protein precipitation or solid-phase extraction to isolate the metabolite from plasma or serum. Calibration curves are validated across physiologically relevant concentrations (e.g., 1–500 ng/mL) .
Q. What role does this compound play in Apixaban’s anticoagulant mechanism?
- Methodological Answer : As a major circulating metabolite, this compound retains reversible Factor Xa (FXa) inhibitory activity. Its potency varies across species: in humans, the inhibition constant (Ki) is 0.08 nM, while in rabbits, it is 0.17 nM. Researchers should verify interspecies FXa activity using fluorogenic substrate assays to contextualize preclinical data .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The metabolite is stable at -20°C for 3–6 months and -80°C for up to 12 months in lyophilized form. For in vitro assays, reconstitute in dimethyl sulfoxide (DMSO) and dilute in buffer (pH 7.4) to avoid precipitation. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolite’s contribution to Apixaban’s overall anticoagulant efficacy?
- Methodological Answer :
- In vitro : Compare FXa inhibition kinetics (e.g., Ki, IC50) of Apixaban and its metabolite using purified human FXa.
- In vivo : Administer this compound directly in animal models (e.g., rabbit venous thrombosis) and measure thrombus weight reduction. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify metabolite exposure-efficacy relationships .
Q. How can contradictions in interspecies efficacy data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., higher Ki in rabbits vs. humans) may arise from structural differences in FXa active sites. Conduct cross-species crystallography to compare binding interactions. Validate findings using recombinant FXa variants in inhibition assays. Adjust preclinical dosing regimens based on interspecies metabolic scaling (e.g., allometric principles) .
Q. What methodologies evaluate drug-drug interactions (DDIs) involving this compound?
- Methodological Answer :
- CYP450/Transporter assays : Test metabolite inhibition/induction of CYP3A4 or P-glycoprotein (P-gp) using hepatocyte models.
- Population PK modeling : Integrate metabolite clearance data with covariates (e.g., renal function, comedications) to predict DDIs.
- Clinical validation : Use therapeutic drug monitoring (TDM) in patients on concomitant CYP3A4/P-gp modulators (e.g., rifampin, ketoconazole) .
Q. How should researchers address variability in metabolite accumulation across patient subgroups (e.g., renal impairment)?
- Methodological Answer : Conduct stratified pharmacokinetic studies in subpopulations (e.g., CKD patients). Measure creatinine clearance (CrCl) and correlate with metabolite exposure (AUC). Use physiologically based pharmacokinetic (PBPK) models to simulate dose adjustments. Reference clinical guidelines (e.g., AMPLIFY-EXT trial protocols) for scenario-based dosing .
Data Contradiction and Analysis
Q. How to reconcile conflicting reports on this compound’s bleeding risk vs. efficacy in real-world studies?
- Methodological Answer :
- Comparative effectiveness research : Apply propensity score matching (PSM) to balance cohorts (e.g., Apixaban vs. Rivaroxaban users) and adjust for confounders (e.g., age, comorbidities).
- Meta-analysis : Pool observational data using random-effects models to quantify risk ratios (RR) for bleeding (e.g., RR 0.68 for major bleeding with Apixaban vs. Rivaroxaban).
- Mechanistic studies : Assess metabolite plasma levels in patients with bleeding events to identify exposure-response thresholds .
Experimental Design for Long-Term Studies
Q. What strategies ensure robust detection of this compound’s effects in extended-duration trials?
- Methodological Answer :
- Endpoint selection : Use composite endpoints (e.g., stroke/systemic embolism + major bleeding) to capture net clinical benefit.
- Adherence monitoring : Calculate medication possession ratios (MPR) from prescription databases and validate with metabolite plasma levels.
- Scenario analysis : Model cost-effectiveness under varying treatment durations (e.g., 6 months vs. indefinite) using Markov models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
